molecular formula C31H34N2O3 B8317095 3-(4-Diethylamino-2-ethoxyphenyl)-3-(1-ethyl-2-methyl-1H-indol-3-yl)phthalide

3-(4-Diethylamino-2-ethoxyphenyl)-3-(1-ethyl-2-methyl-1H-indol-3-yl)phthalide

Cat. No. B8317095
M. Wt: 482.6 g/mol
InChI Key: AKRLRQSMONHOTE-UHFFFAOYSA-N
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Patent
US04803192

Procedure details

In a flask were charged 0.05 mol of m-diethyl-aminophenetidine and 0.05 mol of 3-(o-carboxybenzoyl)-1-ethyl-2-methylindole obtained by reacting 1-ethyl-2-methylindole and phthalic anhydride, and 0.3 mol of acetic anhydride was added thereto, followed by heating at 60° to 80° C. The reaction proceeded rapidly, and the reaction system assumed a bluish purple color. The reaction mixture was poured into water, and the precipitated crystals were collected by filtration and recrystallized from toluene to obtain the above-named compound having a melting point of 193° C.
Name
m-diethyl-aminophenetidine
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.3 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1([CH:12]=[CH:11][C:10](N)=[C:9](CC)[CH2:8]1)[O:4][CH2:5][CH2:6]N)C.C(C1C=CC=CC=1C([C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[N:25]([CH2:32][CH3:33])[C:24]=1[CH3:34])=O)(O)=O.[CH2:39]([N:41]1C2C(=CC=CC=2)[CH:43]=[C:42]1C)[CH3:40].[C:51]1(=O)[O:56][C:54](=[O:55])[C:53]2=[CH:57][CH:58]=[CH:59][CH:60]=[C:52]12.C(OC(=O)C)(=O)C>O>[CH2:39]([N:41]([CH2:42][CH3:43])[C:9]1[CH:10]=[CH:11][C:12]([C:51]2([C:23]3[C:31]4[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=4)[N:25]([CH2:32][CH3:33])[C:24]=3[CH3:34])[C:52]3[C:53](=[CH:57][CH:58]=[CH:59][CH:60]=3)[C:54](=[O:55])[O:56]2)=[C:3]([O:4][CH2:5][CH3:6])[CH:8]=1)[CH3:40]

Inputs

Step One
Name
m-diethyl-aminophenetidine
Quantity
0.05 mol
Type
reactant
Smiles
C(C)C1(OCCN)CC(=C(C=C1)N)CC
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(=O)(O)C1=C(C(=O)C2=C(N(C3=CC=CC=C23)CC)C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=CC2=CC=CC=C12)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Four
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 60° to 80° C
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to obtain the above-named compound

Outcomes

Product
Name
Type
Smiles
C(C)N(C1=CC(=C(C=C1)C1(OC(=O)C2=CC=CC=C12)C1=C(N(C2=CC=CC=C12)CC)C)OCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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